molecular formula C11H11N B1584490 2,7-Dimethylquinoline CAS No. 93-37-8

2,7-Dimethylquinoline

Cat. No.: B1584490
CAS No.: 93-37-8
M. Wt: 157.21 g/mol
InChI Key: QXKPLNCZSFACPU-UHFFFAOYSA-N
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Description

2,7-Dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₁N It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dimethylquinoline can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. In this method, aniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions typically involve heating the mixture to high temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of this compound N-oxide. This process is carried out under controlled conditions using a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring of this compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled conditions to ensure selective substitution.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro- and halogen-substituted quinoline derivatives.

Scientific Research Applications

2,7-Dimethylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound of 2,7-Dimethylquinoline, differing by the absence of methyl groups.

    2-Methylquinoline: Similar structure but with only one methyl group at the 2-position.

    7-Methylquinoline: Similar structure but with only one methyl group at the 7-position.

Uniqueness of this compound: The presence of two methyl groups at the 2 and 7 positions of the quinoline ring imparts unique chemical properties to this compound. These substituents can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

2,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKPLNCZSFACPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059085
Record name Quinoline, 2,7-dimethyl-
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93-37-8
Record name 2,7-Dimethylquinoline
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Record name 2,7-Dimethylquinoline
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Record name 2,7-DIMETHYLQUINOLINE
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Record name Quinoline, 2,7-dimethyl-
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Record name 2,7-dimethylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key physicochemical properties of 2,7-Dimethylquinoline?

A1: this compound is an organic compound with the molecular formula C11H11N. Its standard molar enthalpy of formation (ΔfH°m) in crystalline form is 34.3 ± 2.6 kJ/mol at 298.15 K . The standard molar enthalpy of sublimation (ΔgcrH°m) at the same temperature is 87.5 ± 1.5 kJ/mol .

Q2: Has the synthesis of this compound-based charge transfer salts been reported?

A2: Yes, researchers have synthesized a series of charge transfer salts using this compound and heteropoly acids of the formula H3PMo(12-n)WnO40 · mH2O, where n = 0, 1, 3, 9, 11, and 12 . These salts were characterized using elemental analysis, infrared (IR) spectroscopy, and electronic spectroscopy.

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